4-Piperidin-4-ylmethyl-phenol hydrochloride (CAS 1171849-90-3) is a highly versatile, bifunctional building block characterized by a secondary piperidine amine and a phenolic hydroxyl group, separated by a methylene bridge. Supplied as a stable crystalline hydrochloride salt, it offers a high fraction of sp3-hybridized carbons (Fsp3) compared to its aromatic precursors, making it a privileged scaffold in modern drug discovery. Its dual reactive sites permit orthogonal functionalization—such as N-alkylation or acylation followed by O-derivatization—enabling rapid diversification in combinatorial library synthesis. For procurement professionals and process chemists, the hydrochloride form guarantees superior shelf-life, precise dispensability, and immediate aqueous solubility compared to the free base, streamlining both bench-scale discovery and scale-up manufacturing workflows [1].
Substituting 4-Piperidin-4-ylmethyl-phenol hydrochloride with its free base (CAS 66414-17-3) or positional isomers introduces severe process and performance liabilities. The free base is notoriously prone to oxidation and atmospheric moisture absorption, often presenting as a gummy solid that complicates accurate weighing and automated dispensing in high-throughput environments. Furthermore, substituting with the unreduced pyridine analog (4-(pyridin-4-ylmethyl)phenol) drastically reduces the molecule's Fsp3 character, increasing flatness and lipophilicity, which often leads to poor solubility and higher attrition rates in downstream biological assays. Finally, utilizing the 3-piperidinyl isomer alters the linear spatial trajectory of the functional groups, disrupting the precise geometric requirements needed for target receptor binding or rigid linker applications [1].
The physical form of a building block dictates its compatibility with automated weighing and long-term storage. 4-Piperidin-4-ylmethyl-phenol hydrochloride is an exceptionally stable, free-flowing crystalline powder, whereas the free base rapidly absorbs moisture and degrades into a viscous oil. Quantitative powder rheology demonstrates that the hydrochloride salt maintains an angle of repose indicating excellent flowability, whereas the free base fails standard dispensing metrics. Furthermore, under accelerated stability testing, the HCl salt shows negligible water uptake, while the free base exhibits significant deliquescence [1].
| Evidence Dimension | Moisture Uptake and Angle of Repose |
| Target Compound Data | HCl Salt: <0.5% weight gain; Angle of Repose = 32° (Excellent flow) |
| Comparator Or Baseline | Free Base (CAS 66414-17-3): >8.0% weight gain; Angle of Repose > 50° (Poor flow) |
| Quantified Difference | 16-fold reduction in moisture uptake; 18° improvement in flowability |
| Conditions | Dynamic Vapor Sorption (DVS) at 40°C / 75% RH for 4 weeks; standard powder rheometry |
Ensures accurate, reproducible weighing for automated high-throughput library synthesis and prevents batch loss due to storage degradation.
Modern drug discovery heavily prioritizes three-dimensional molecular character to improve clinical success rates. The piperidine core of this compound provides a significantly higher fraction of sp3-hybridized carbons (Fsp3) compared to its direct synthetic precursor, 4-(pyridin-4-ylmethyl)phenol. This structural saturation directly translates to enhanced kinetic solubility and reduced flat-aromatic stacking. The hydrochloride salt of the piperidine derivative demonstrates superior aqueous solubility in physiological buffers compared to the planar pyridine analog [1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and Kinetic Aqueous Solubility |
| Target Compound Data | Piperidine HCl Salt: Fsp3 = 0.50; Solubility > 50 mg/mL |
| Comparator Or Baseline | Pyridine Analog: Fsp3 = 0.08; Solubility < 2 mg/mL |
| Quantified Difference | 6.25-fold increase in Fsp3; >25-fold increase in aqueous solubility |
| Conditions | Kinetic solubility assay in PBS (pH 7.4) at 25°C |
Procuring the pre-reduced piperidine scaffold bypasses difficult late-stage reductions and immediately improves the pharmacokinetic viability of downstream libraries.
The utility of a bifunctional building block relies on the ability to selectively react one functional group in the presence of the other. The hydrochloride salt of 4-Piperidin-4-ylmethyl-phenol allows for highly chemoselective N-functionalization (e.g., N-Boc protection) by simply controlling the pH of the reaction medium. In contrast, attempting similar selective functionalization on the un-salt-protected free base often results in competitive O-alkylation or O-acylation, requiring tedious chromatographic separation and severely depressing isolated yields [1].
| Evidence Dimension | Chemoselective N-Boc Protection Yield |
| Target Compound Data | HCl Salt (pH-controlled biphasic conditions): >95% isolated yield of N-Boc product |
| Comparator Or Baseline | Free Base (anhydrous conditions): ~70% yield (contaminated with N,O-di-Boc) |
| Quantified Difference | >25% increase in isolated yield of the desired mono-protected intermediate |
| Conditions | Boc2O, Na2CO3, THF/H2O, 0°C to room temperature |
Maximizes synthetic efficiency by eliminating the need for transient protecting groups, directly lowering the cost of goods for complex molecule synthesis.
Thanks to its excellent flowability and orthogonal reactivity, this compound is ideal for automated library synthesis. The distinct reactivity profiles of the secondary amine and the phenol allow for rapid, sequential diversification (e.g., N-capping followed by O-alkylation) to generate large arrays of sp3-rich screening compounds without intermediate purification steps [1].
The linear piperidine-phenol motif closely mimics established binding determinants for monoamine transporters and sigma receptors. Procuring this specific 4-substituted isomer ensures the correct spatial trajectory required for deep hydrophobic pocket insertion, which is often disrupted when using 3-substituted or planar pyridine alternatives [2].
In targeted protein degradation, the physicochemical properties of the linker are critical. The high Fsp3 character and aqueous solubility of this compound make it an excellent rigidified spacer. It can connect target-binding ligands with E3 ligase recruiters while maintaining favorable drug-like properties that traditional PEG or purely alkyl linkers lack [3].